1-(2,4,6-Trinitrophenyl)-1,2,3-triazole
Overview
Description
The compound seems to be a derivative of 2,4,6-trinitrophenol . Trinitrophenols are aromatic explosives widely used in forensic research and land mine detection . They can seriously pollute water and cause lasting adverse effects on living beings even at low concentrations .
Synthesis Analysis
While specific synthesis methods for “1-(2,4,6-Trinitrophenyl)-1,2,3-triazole” were not found, there are studies on the synthesis of related compounds. For instance, the synthesis of heat-resistant explosive materials like 4,8-di(2,4,6-trinitrophenyl)difurazano has been reported and characterized by 1H NMR, 13C NMR, and IR .Scientific Research Applications
1. Synthesis and Antifungal Activity
1-(2,4,6-Trinitrophenyl)-1,2,3-triazole derivatives exhibit various important properties. For instance, some 1,2,3-triazole derivatives are known for their antifungal activity, and certain derivatives like 4-(4-methoxyphenyl)-5-nitro-1,2,3-triazole exhibit antifungal properties. Additionally, 1,2,3-triazoles are recognized as precursors for azapurines, which are potential carcinostatic agents. This makes them significant in the field of medicinal chemistry and pharmacology (Sheremet et al., 2004).
2. Biological Activity and Synthesis
1-Aryl- and 2-aryl-1,2,3-triazoles have been synthesized and assessed for their biological activities. Studies on deprotometalations of these triazoles and their reactions in synthesizing resveratrol analogs have shown moderate antibacterial activity and promising antiproliferative effects against specific cell lines. This highlights the relevance of 1,2,3-triazoles in medicinal chemistry for the development of new bioactive compounds (Nagaradja et al., 2015).
3. Medicinal Chemistry and Binding Interactions
The synthesis of 1,2,3-triazoles through the highly useful 1,3-dipolar cycloaddition reaction between azides and alkynes, known as click chemistry, has been extensively studied. These compounds have been analyzed for their pharmacophoric role, metabolic stability, and contribution to the overall aqueous solubility of compounds. This information is invaluable for medicinal chemists in designing novel bioactive molecules containing the triazole nucleus (Massarotti et al., 2014).
4. Metal-Free Synthesis and Antimicrobial Activities
1,5-Disubstituted 1,2,3-triazoles have been synthesized through metal-free multi-component reactions. The formation of the heterocyclic aromatic 1,2,3-triazole ring and its antimicrobial activities against various bacteria and fungi indicate the importance of these compounds in the development of new antimicrobial agents (Vo, 2020).
5. Organocatalytic/Metal-Free Synthesis Pathways
Recent years have seen the development of several organocatalytic/metal-free synthetic pathways towards 1,2,3-triazoles. Understanding the chemoselectivity in the synthesis of these compounds from various substrates under different reaction circumstances has been essential for synthesizing fully decorated 1,2,3-triazoles. This study provides insights into the chemoselectivity of these reactions and their implications in organic synthesis (Opsomer et al., 2017).
6. Potential in Energetic Coordination Compounds
Studies on isomeric aminotriazoles as nitrogen-rich ligands for energetic coordination compounds (ECCs) have been conducted. These compounds are seen as promising alternatives to replace highly poisonous and environmentally harmful lead-based primary explosives. The potential of these ECCs in explosives and their properties make them significant in the field of material science (Szimhardt et al., 2018).
properties
IUPAC Name |
1-(2,4,6-trinitrophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N6O6/c15-12(16)5-3-6(13(17)18)8(7(4-5)14(19)20)11-2-1-9-10-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRXSJKCZUSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617804 | |
Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trinitrophenyl)-1,2,3-triazole | |
CAS RN |
18922-71-9 | |
Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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